Ethyl 4-[(2-bromobutanoyl)amino]benzoate
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Overview
Description
Ethyl 4-[(2-bromobutanoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of an ethyl ester group attached to a benzoic acid moiety, which is further substituted with a 2-bromobutanoyl group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[(2-bromobutanoyl)amino]benzoate typically involves the following steps:
Formation of 2-bromobutanoyl chloride: This can be achieved by reacting butyric acid with bromine in the presence of phosphorus tribromide.
Acylation of 4-aminobenzoic acid: The 2-bromobutanoyl chloride is then reacted with 4-aminobenzoic acid in the presence of a base such as pyridine to form 4-[(2-bromobutanoyl)amino]benzoic acid.
Esterification: The final step involves the esterification of 4-[(2-bromobutanoyl)amino]benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance the yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Reduction: The compound can be reduced to form the corresponding amine and alcohol derivatives.
Substitution: The bromine atom in the 2-bromobutanoyl group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Major Products Formed:
Oxidation: 4-[(2-carboxybutanoyl)amino]benzoic acid.
Reduction: Ethyl 4-[(2-hydroxybutanoyl)amino]benzoate and Ethyl 4-[(2-aminobutanoyl)amino]benzoate.
Substitution: Ethyl 4-[(2-hydroxybutanoyl)amino]benzoate or Ethyl 4-[(2-aminobutanoyl)amino]benzoate.
Scientific Research Applications
Ethyl 4-[(2-bromobutanoyl)amino]benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its structural features.
Industry: this compound can be used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Ethyl 4-[(2-bromobutanoyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, leading to changes in biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Comparison with Similar Compounds
Ethyl 4-[(2-bromobutanoyl)amino]benzoate can be compared with other similar compounds, such as:
Ethyl 4-aminobenzoate: Lacks the 2-bromobutanoyl group, making it less reactive in certain chemical reactions.
Ethyl 4-[(2-chlorobutanoyl)amino]benzoate: Similar structure but with a chlorine atom instead of bromine, which can lead to different reactivity and biological activity.
Ethyl 4-[(2-bromopropanoyl)amino]benzoate: Has a shorter carbon chain in the acyl group, affecting its physical and chemical properties.
Properties
IUPAC Name |
ethyl 4-(2-bromobutanoylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3/c1-3-11(14)12(16)15-10-7-5-9(6-8-10)13(17)18-4-2/h5-8,11H,3-4H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGURBYHLYSDLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)C(=O)OCC)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301264202 |
Source
|
Record name | Ethyl 4-[(2-bromo-1-oxobutyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-36-6 |
Source
|
Record name | Ethyl 4-[(2-bromo-1-oxobutyl)amino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-36-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[(2-bromo-1-oxobutyl)amino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301264202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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